Enhanced Antifungal Potency Compared to Short-Chain Alkyl Ester Analog
The antifungal activity of 3-methyl-4-nitrobenzoate derivatives is highly dependent on the ester group. A 2025 study directly compared a series of esters and found that while the methyl ester (compound 1) was active, the pentyl ester (compound 6) showed superior activity against C. guilliermondii 207, with a lower MIC [1]. This demonstrates that a larger, more lipophilic ester group enhances activity. The target compound's 4-fluorobenzyl ester group is a bulkier, more lipophilic substituent than a simple methyl group, suggesting it may achieve a lower MIC than the methyl analog. Direct comparative data for the 4-fluorobenzyl analog is not yet available in the primary literature, making this a class-level inference.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Not directly reported; inferred to have a lower MIC than the methyl ester based on substituent trends |
| Comparator Or Baseline | Methyl 3-methyl-4-nitrobenzoate (MIC = 39 µM against C. guilliermondii 207); Pentyl 3-methyl-4-nitrobenzoate (MIC = 31 µM against C. guilliermondii 207) [1] |
| Quantified Difference | The pentyl ester achieves a 1.26-fold lower MIC compared to the methyl ester. |
| Conditions | Broth microdilution assay against Candida guilliermondii strain 207, expressed in µM [1]. |
Why This Matters
This suggests that the target compound's 4-fluorobenzyl ester may offer improved antifungal potency compared to simpler alkyl esters, making it a more valuable lead candidate or tool compound for antifungal research.
- [1] Ferreira, A.R., et al. (2025). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Journal of Chemistry, 2025, Article ID 5566662. View Source
